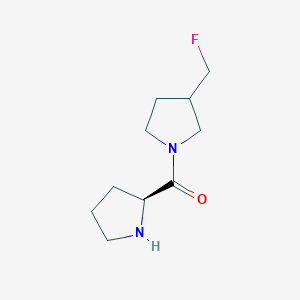

1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Bioactive Molecules and Drug Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone scaffold in medicinal chemistry. researchgate.netnih.govfrontiersin.org Its prevalence is due to several advantageous properties that make it an ideal component for drug design. nih.gov As a saturated, non-planar ring, it provides a three-dimensional structure that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic systems. researchgate.netnih.govnih.gov This non-planarity, often described as "pseudorotation," and the potential for multiple stereogenic centers, contribute significantly to the molecular complexity and stereochemistry of a drug candidate, which can lead to improved target selectivity and binding. researchgate.netnih.govnih.gov

The pyrrolidine nucleus is a core structure in numerous natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in the proteinogenic amino acids proline and hydroxyproline. frontiersin.orgwikipedia.org Its versatility has led to its incorporation into a wide array of synthetic drugs approved by the U.S. Food and Drug Administration (FDA), where it serves as a crucial component for achieving desired biological effects. frontiersin.orgnih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov

| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |

|---|---|---|

| Captopril | ACE Inhibitor | Forms part of the core structure, mimicking a dipeptide. mdpi.com |

| Ramipril | ACE Inhibitor | Incorporates a proline (pyrrolidine-2-carboxylic acid) moiety. enamine.net |

| Procyclidine | Anticholinergic | Central pyrrolidine ring is key to its activity. wikipedia.org |

| Bepridil | Calcium Channel Blocker | Contains a substituted pyrrolidine ring. wikipedia.org |

| Piracetam | Nootropic (Racetam) | Based on the 2-pyrrolidone structure. wikipedia.org |

| Daclatasvir | Antiviral (HCV) | Utilizes a proline derivative as a key building block. mdpi.com |

L-Proline and its Derivatives as Privileged Structural Motifs in Peptidomimetics

L-proline holds a unique position among the proteinogenic amino acids due to its cyclic structure. mdpi.comsigmaaldrich.com Its secondary amine is incorporated into the pyrrolidine ring, which, upon forming a peptide bond, results in a tertiary amide. mdpi.com This structural feature has two major consequences: it removes the hydrogen bond donor capability of the amide nitrogen and, more importantly, it imposes significant conformational restrictions on the polypeptide backbone. mdpi.comsigmaaldrich.com The energy difference between the cis and trans conformations of the Xaa-Pro peptide bond is smaller than for other amino acids, allowing proline to play a critical role in protein folding and the formation of specific secondary structures like β-turns and polyproline helices. sigmaaldrich.com

In drug design, particularly in the field of peptidomimetics, L-proline and its synthetic analogues are considered "privileged" structural motifs. nih.gov They are used as versatile building blocks to create small molecules or peptides with controlled, predictable conformations that can mimic the structure of natural peptide ligands. nih.govmerckmillipore.com By replacing native amino acid residues with proline analogues, medicinal chemists can stabilize desired secondary structures, enhance binding affinity to biological targets, and improve metabolic stability. mdpi.commerckmillipore.com The past decade has seen a surge in FDA-approved drugs that incorporate proline analogues, underscoring their importance in modern pharmaceutical development. enamine.netnih.gov

| Drug Name | Therapeutic Class | Contribution of Proline Motif |

|---|---|---|

| Ledipasvir | Antiviral (HCV) | Incorporates a proline analogue as a key structural element. enamine.net |

| Telaprevir | Antiviral (HCV) | Contains a proline derivative in its peptidomimetic structure. enamine.net |

| Saxagliptin | Antidiabetic (DPP-4 Inhibitor) | Features a proline-based scaffold to interact with the enzyme active site. enamine.net |

| Nirmatrelvir | Antiviral (COVID-19) | A peptidomimetic containing a proline analogue. nih.gov |

Strategic Role of Fluorine Atom Introduction in Medicinal Chemistry and Chemical Biology

The introduction of fluorine into organic molecules is a powerful and widely used strategy in medicinal chemistry to enhance the properties of drug candidates. tandfonline.comnih.govnih.gov Despite its simple substitution for a hydrogen atom, fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. tandfonline.comnih.gov

Judicious placement of fluorine can lead to several beneficial effects. researchgate.net One of the most common applications is to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes; the C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond and thus more resistant to cleavage. tandfonline.comnih.govmdpi.com Furthermore, fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability by modifying its ionization state and membrane permeability. tandfonline.comnih.govresearchgate.net Fluorination can also enhance binding affinity to a target protein through favorable electrostatic or hydrophobic interactions and can modulate the conformation of a molecule. tandfonline.comresearchgate.net

| Property | Effect of Fluorination | Underlying Rationale |

|---|---|---|

| Metabolic Stability | Increases stability by blocking metabolic hot spots. tandfonline.comnih.gov | The Carbon-Fluorine (C-F) bond is stronger and more stable than the C-H bond, resisting enzymatic cleavage. nih.govmdpi.com |

| Binding Affinity | Can enhance binding to target proteins. tandfonline.comnih.gov | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) within the binding pocket. researchgate.net |

| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeability. mdpi.comresearchgate.net | The C-F bond is more lipophilic than the C-H bond, aiding passage through biological membranes. mdpi.com |

| Acidity/Basicity (pKa) | Modulates the pKa of nearby functional groups. tandfonline.comresearchgate.net | Fluorine's high electronegativity exerts a strong inductive effect, altering electron distribution. tandfonline.commdpi.com |

| Conformation | Can influence and stabilize molecular conformation. nih.govresearchgate.net | The stereoelectronic effects of fluorine can create conformational biases. researchgate.net |

Overview of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine as a Research Subject

The chemical entity this compound represents a sophisticated molecular design that combines the principles discussed in the preceding sections. Its structure consists of an L-proline molecule where the nitrogen atom forms an amide bond with the nitrogen of a second pyrrolidine ring, which is substituted at the 3-position with a fluoromethyl (-CH₂F) group.

This compound can be viewed as a dipeptide mimetic. The N-terminal residue is L-proline, known for inducing specific turns and conformations. The C-terminal residue is a synthetic, fluorinated proline analogue (3-(fluoromethyl)pyrrolidine). Academic research on a molecule with this architecture would likely focus on several key areas:

Conformational Analysis: Investigating how the fluoromethyl substituent on the second pyrrolidine ring influences the conformational preferences of the entire molecule, including the geometry of the prolyl-prolyl amide bond.

Peptidomimetic Applications: Exploring its use as a building block in larger peptides to create novel secondary structures or to enhance stability and cell permeability. The fluorinated pyrrolidine could serve as a conformationally constrained scaffold with improved metabolic resistance.

Biological Activity: Screening the compound for specific biological activities, potentially as an enzyme inhibitor or a ligand for receptors where dipeptide motifs are recognized. The fluorine atom is strategically placed to potentially enhance binding affinity and improve pharmacokinetic properties compared to its non-fluorinated counterpart.

In essence, this compound is a research tool designed to probe the combined effects of conformational restriction (from the two pyrrolidine rings) and strategic fluorination. It serves as an exemplary case of rational drug design, where well-understood structural motifs are integrated to create a novel chemical entity with tailored properties for applications in medicinal chemistry and chemical biology.

Properties

Molecular Formula |

C10H17FN2O |

|---|---|

Molecular Weight |

200.25 g/mol |

IUPAC Name |

[3-(fluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |

InChI |

InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |

InChI Key |

BJAOBNBPBBQNLM-GKAPJAKFSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC(C2)CF |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCC(C2)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 L Prolyl 3 Fluoromethyl Pyrrolidine and Analogues

Stereoselective Synthesis of the Pyrrolidine (B122466) Core

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. nih.gov Consequently, numerous stereoselective methods for its synthesis have been developed, often starting from either cyclic precursors like proline or through the cyclization of acyclic molecules. nih.gov The asymmetric construction of 3-substituted pyrrolidines and the synthesis of more complex spirocyclic systems are key areas of research.

Asymmetric Construction of 3-Substituted Pyrrolidines

The creation of chiral centers at the 3-position of the pyrrolidine ring is a common synthetic challenge. A variety of strategies have been developed to address this, including catalytic processes and the use of chiral auxiliaries.

One powerful method is the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenes, which can generate multiple stereocenters in a single step. acs.org For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, often generated in situ, allows for the highly diastereoselective synthesis of densely substituted proline derivatives. acs.org The use of a silver carbonate catalyst can yield pyrrolidines with up to four stereogenic centers with excellent control over the relative and absolute configuration. acs.org

Palladium-catalyzed reactions have also emerged as a versatile tool. The palladium-catalyzed hydroarylation of N-alkyl pyrrolines with arenediazonium salts provides a direct route to 3-aryl pyrrolidines, which are valuable pharmacophores. chemrxiv.orgresearchgate.net This method contrasts with the reactions of N-acyl pyrrolines, which typically yield products of Heck arylation rather than hydroarylation. chemrxiv.orgresearchgate.net

Organocatalysis offers another avenue for the enantioselective synthesis of 3-substituted prolines. For example, the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral pyrrolidine derivatives can produce intermediates that are subsequently cyclized to form the desired 3-substituted pyrrolidine ring with high enantioselectivity. nih.gov

Table 1: Comparison of Methodologies for Asymmetric Synthesis of 3-Substituted Pyrrolidines

| Methodology | Key Features | Stereocontrol | Example Reaction |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Forms multiple stereocenters simultaneously. | High diastereoselectivity, controlled by chiral auxiliary (e.g., N-tert-butanesulfinyl group). | Reaction of N-tert-butanesulfinylazadienes with azomethine ylides. acs.org |

| Palladium-Catalyzed Hydroarylation | Direct functionalization of pyrroline (B1223166) precursors. | Dependent on substrate and catalyst system. | Reaction of N-alkyl pyrrolines with arenediazonium salts. chemrxiv.orgresearchgate.net |

| Organocatalytic Michael Addition | Enantioselective C-C bond formation. | High enantioselectivity achieved with chiral catalysts. | Tandem reaction involving Michael addition of aldehydes to nitroalkenes. nih.gov |

Synthesis of Spirocyclic Pyrrolidine Scaffolds

Spirocyclic scaffolds, where two rings share a single atom, have gained significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved biological activity and physicochemical properties. acs.org

A common and effective strategy for synthesizing spirocyclic pyrrolidines is the [3+2] cycloaddition reaction. This involves the reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene. enamine.netresearchgate.net This approach is versatile, allowing for the use of various three- to seven-membered ring ketones as starting materials to generate a diverse range of spirocyclic pyrrolidines in a two-step process. enamine.netresearchgate.net While this method is powerful, controlling the stereochemistry of the key cycloaddition step can be a challenge. researchgate.net

Alternative methods reviewed include those based on the construction of the pyrrolidine ring onto a pre-existing cyclic structure, offering different pathways to these complex architectures. enamine.net The development of catalytic asymmetric versions of these cycloadditions continues to be an active area of research to provide enantiomerically pure spirocyclic systems. acs.org

Introduction of the Fluoromethyl Moiety

The introduction of fluorine into organic molecules can profoundly alter their properties, including metabolic stability and binding affinity. cam.ac.uk For a compound like 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine, the key challenge lies in the stereoselective installation of the fluoromethyl group. This can be achieved by fluoroalkylation of amino acid precursors or by direct fluorination of the pyrrolidine ring system.

Strategies for Asymmetric α-Fluoroalkylation of Amino Acids

The synthesis of α-fluoroalkyl-α-amino acids is of significant interest due to the unique properties conferred by the fluorine atom(s). mdpi.comnih.gov These properties include increased hydrophobicity and conformational constraints. mdpi.comnih.govresearchgate.net Strategies for their asymmetric synthesis can be broadly categorized.

One major approach involves the fluorination of non-fluorinated precursors. mdpi.com This can be achieved using either nucleophilic fluorinating reagents (such as DAST and Deoxofluor) or electrophilic reagents (like Selectfluor and NFSI). mdpi.comresearchgate.net Asymmetric catalysis plays a crucial role in preparing α-CF3-α-amino acids, with various catalysts designed for highly enantioselective reductions, alkylations, and Strecker-type reactions. mdpi.comresearchgate.net

Another robust method relies on the use of chiral auxiliaries. These methods have proven effective for the large-scale production of enantiopure α-CF3-α-amino acids. mdpi.com Additionally, photoredox-mediated strategies have been developed for the asymmetric synthesis of unnatural α-amino acids, using radical precursors derived from aliphatic alcohols, offering an atom-economical route. rsc.org

Fluorination Reactions for Pyrrolidine Ring Systems

Direct fluorination of a pre-formed pyrrolidine ring is a common strategy for producing fluorinated proline analogues. acs.org The choice of fluorinating agent is critical and can influence the outcome and stereoselectivity of the reaction.

Deoxyfluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and Deoxofluor, are frequently used to convert hydroxyl groups into fluorine atoms. rsc.org For example, the nucleophilic fluorination of 4-hydroxy-l-proline derivatives with [18F]fluoride is a key step in the synthesis of PET imaging agents like cis- and trans-4-[18F]fluoro-l-proline. nih.gov The reaction of N-protected prolinols with DAST can lead to ring transformations and the formation of fluorinated piperidine (B6355638) or pyrrolidine derivatives, depending on the protecting groups and reaction conditions. rsc.org

The position of fluorination can significantly impact the conformation of the pyrrolidine ring. researchgate.net For instance, β-fluorination of pyrrolidine moieties can lead to distinct ring conformations compared to their non-fluorinated counterparts. nih.gov The development of flow chemistry methods for fluorination reactions aims to improve safety and efficiency, particularly when using hazardous reagents like DAST. cam.ac.uk

Table 2: Selected Fluorinating Reagents for Pyrrolidine Systems

| Reagent | Type | Typical Application | Notes |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | Nucleophilic (Deoxyfluorination) | Conversion of hydroxyl groups to fluorine. | Can induce ring rearrangements. rsc.org |

| Deoxofluor | Nucleophilic (Deoxyfluorination) | Similar to DAST, used for converting alcohols to alkyl fluorides. | Can also lead to side reactions depending on the substrate. rsc.org |

| Selectfluor | Electrophilic | Electrophilic fluorination of enolates or other nucleophilic carbons. | A source of "F+". researchgate.net |

| [¹⁸F]Fluoride | Nucleophilic | Radiosynthesis of PET imaging agents. | Used for introducing the radioactive ¹⁸F isotope. nih.gov |

Preparation of Fluorinated Proline Derivatives

The synthesis of proline analogues bearing fluorine-containing substituents has been extensively explored. acs.org These derivatives serve as valuable tools in peptide and protein chemistry, acting as conformational probes. acs.orghw.ac.uk

A divergent synthesis of N-protected prolines with fluorinated one-carbon units at the 4-position has been developed, which involves the 5-endo-trig cyclization of N-(homoallyl)sulfonamides. organic-chemistry.org For α-trifluoromethyl proline analogues, a key strategy involves the diastereoselective allylation of chiral trifluoropyruvate-based imines or oxazolidines. organic-chemistry.org The resulting lactone intermediate is then transformed into the desired fluorinated proline derivative. organic-chemistry.org

More complex, densely functionalized proline derivatives can be accessed through cascade reactions. For example, a Cu(I)-catalyzed reaction between CF3-substituted allenynes and tosylazide initiates a cascade of [3+2]-cycloaddition, rearrangement, and Alder-ene cyclization to afford highly substituted proline frameworks with high diastereoselectivity. nih.gov The synthesis of γ-(S)-trifluoromethyl proline has also been achieved on a multigram scale via a modified literature protocol, enabling detailed conformational studies. rsc.org These synthetic efforts have led to a wide array of fluorinated prolines, although analogues with fluoromethyl and difluoromethyl groups remain less explored compared to their fluoro- and trifluoromethyl-substituted counterparts. acs.org

Dipeptide Coupling and Amidation Chemistry

The formation of the amide bond between the L-proline residue and the 3-(fluoromethyl)pyrrolidine (B3101990) moiety is a critical step in the synthesis of the target compound. This transformation falls under the broad and well-developed field of peptide chemistry, where the creation of amide linkages is a central theme.

The amide bond in this compound is formed by coupling the carboxylic acid of an N-protected L-proline with the secondary amine of 3-(fluoromethyl)pyrrolidine. This process requires the activation of the proline's carboxyl group to make it susceptible to nucleophilic attack by the pyrrolidine's nitrogen atom. bachem.com A variety of coupling reagents have been developed to facilitate this reaction efficiently, minimizing side reactions and preserving the stereochemical integrity of the chiral centers. bachem.comluxembourg-bio.com

Commonly used coupling reagents belong to several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. bachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often used. bachem.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective. PyBOP is often preferred for acylating N-alkyl amines, making it suitable for coupling to the proline nitrogen in certain contexts. luxembourg-bio.com

Aminium/Uronium Salts: This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high coupling efficiency and rapid reaction times, making them widely used in modern solid-phase and solution-phase peptide synthesis. luxembourg-bio.com

The choice of reagent and reaction conditions depends on factors such as the scale of the synthesis, the specific substrates involved, and the need to avoid side reactions like racemization, particularly at the proline's α-carbon. bachem.com

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Cost-effective; requires additives (e.g., HOBt) to reduce racemization; insoluble urea (B33335) byproduct. bachem.com |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Similar to DCC but forms a soluble urea byproduct, simplifying purification. luxembourg-bio.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency; suitable for sterically hindered couplings and cyclizations. luxembourg-bio.com |

| Aminium/Uronium Salts | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very fast and efficient; low racemization rates; commonly used in automated synthesis. luxembourg-bio.com |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly effective and widely used; similar to HATU in performance. luxembourg-bio.com |

To ensure the selective formation of the desired amide bond, other reactive functional groups in the starting materials must be temporarily masked using protecting groups. jocpr.comcreative-peptides.com In the synthesis of this compound, the α-amino group of L-proline must be protected before the coupling step.

Boc (tert-butyloxycarbonyl) Group: This is a common amine protecting group that is stable to a wide range of reaction conditions but is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is stable to acid but is removed under mild basic conditions, usually with a solution of piperidine in an organic solvent like DMF. creative-peptides.com This orthogonality to acid-labile groups makes the Fmoc/tBu strategy a cornerstone of modern solid-phase peptide synthesis. biosynth.com

Cbz (Carboxybenzyl) Group: Also known as the Z group, it is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation.

For the synthesis of the target molecule, a typical strategy would involve coupling N-Boc-L-proline or N-Fmoc-L-proline with 3-(fluoromethyl)pyrrolidine. The final step of the synthesis would then be the removal of the chosen protecting group to yield the final product. jocpr.com

| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | α-Amino group | Moderate acid (e.g., TFA) creative-peptides.com | Stable to base and hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Base (e.g., piperidine) creative-peptides.com | Stable to acid and hydrogenolysis |

| Carboxybenzyl | Cbz or Z | α-Amino group | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base |

| tert-Butyl | tBu | Carboxyl, Hydroxyl side chains | Strong acid (e.g., TFA) creative-peptides.com | Stable to base and hydrogenolysis |

| Benzyl | Bn | Carboxyl, Hydroxyl side chains | Catalytic Hydrogenation | Stable to acid and base |

Chemoenzymatic and Organocatalytic Approaches in Pyrrolidine Synthesis

The synthesis of the chiral 3-(fluoromethyl)pyrrolidine precursor is a significant challenge, requiring precise control over stereochemistry. Chemoenzymatic and organocatalytic methods have emerged as powerful tools for constructing such highly functionalized, enantiomerically pure heterocyclic scaffolds. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. nih.gov L-proline itself is a foundational organocatalyst, capable of promoting reactions such as aldol (B89426) and Mannich reactions with high enantioselectivity. wikipedia.org This has inspired the development of a vast library of more sophisticated proline-derived catalysts. nih.govresearchgate.net

These catalysts typically operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate. nih.gov The inherent chirality of the proline scaffold then directs the subsequent bond formation, leading to a product with high enantiomeric excess. For the synthesis of a substituted pyrrolidine, proline-derived catalysts can be used in reactions that form the heterocyclic ring, such as [3+2] cycloadditions. nih.govacs.org

Prominent examples of proline-derived organocatalysts include diphenylprolinol silyl (B83357) ethers, which were developed independently by the Hayashi and Jørgensen groups. nih.gov These catalysts have proven to be highly effective in a wide range of asymmetric transformations, including the synthesis of substituted pyrrolidines. nih.govtcichemicals.com

| Catalyst Name/Type | Key Structural Feature | Typical Applications |

|---|---|---|

| L-Proline | Natural amino acid with a secondary amine | Asymmetric aldol and Mannich reactions. wikipedia.org |

| Hayashi-Jørgensen Catalysts | Diarylprolinol silyl ethers | Michael additions, α-functionalization of aldehydes. nih.gov |

| MacMillan Catalysts | Imidazolidinones derived from amino acids | Diels-Alder reactions, Friedel-Crafts alkylations. nih.gov |

| Prolinamide Catalysts | Amide linkage, often with H-bond donors | Conjugate additions, aldol reactions. nih.gov |

The introduction of fluorine can significantly alter a molecule's biological properties. rsc.org Consequently, developing enantioselective methods for synthesizing fluorinated building blocks like 3-(fluoromethyl)pyrrolidine is of great interest.

Organocatalysis is particularly well-suited for this task. An efficient strategy for creating highly functionalized, trifluoromethyl-substituted pyrrolidines involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. rsc.orgrsc.org This approach can generate multiple contiguous stereocenters with excellent yield and stereoselectivity. Similarly, organocatalyzed 1,3-dipolar cycloaddition reactions using trifluoroethylamine-derived azomethine ylides provide a direct route to α-trifluoromethyl pyrrolidines. acs.org

Chemoenzymatic methods offer a complementary approach. Enzymes, with their exquisite selectivity, can be used to resolve racemic mixtures or catalyze asymmetric reactions. For instance, transaminases can be employed for the asymmetric synthesis of chiral amines, which can serve as precursors to substituted pyrrolidines. nih.gov Furthermore, engineered cytochrome P450 enzymes have been shown to catalyze reactions that install fluorinated groups onto various scaffolds, including N-aryl pyrrolidines, with very high enantioselectivity. nih.gov These biocatalytic platforms provide a green and efficient alternative to traditional chemical methods for accessing chiral fluorinated molecules. nih.govnih.gov

| Methodology | Catalyst/Enzyme Type | Key Reaction Type | Advantages |

|---|---|---|---|

| Organocatalysis | Proline-derived catalysts (e.g., diphenylprolinol ethers) | [3+2] Cycloaddition, 1,3-Dipolar Cycloaddition acs.orgrsc.org | High enantioselectivity, operational simplicity, metal-free. |

| Organocatalysis | Chiral Phosphoric Acids | Intramolecular aza-Michael reaction nih.govacs.org | Effective for cyclization reactions to form the pyrrolidine ring. |

| Biocatalysis | Transaminases (TAs) | Asymmetric reductive amination nih.gov | Access to both enantiomers, high enantiomeric excess, mild aqueous conditions. |

| Biocatalysis | Cytochrome P450 Monooxygenases | C-H functionalization/fluorination nih.gov | High regio- and stereoselectivity, potential for late-stage fluorination. |

Conformational Analysis and Stereochemical Impact

Interplay of Fluorination and Conformation on Molecular Recognition

Understanding how the specific conformational preferences of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine affect its binding to biological targets would require dedicated molecular recognition studies, which have not been reported.

Due to these limitations, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound this compound. Further experimental and computational research on this specific molecule is required to provide the detailed analysis requested.

Computational Studies of Conformational Landscapes

The conformational flexibility of proline-containing molecules is a critical determinant of their biological activity and chemical properties. The introduction of a fluoromethyl substituent on the second pyrrolidine (B122466) ring in this compound introduces additional layers of complexity to its conformational landscape. Computational chemistry provides a powerful lens through which to explore these intricacies, offering insights into the preferred three-dimensional arrangements of the molecule and the energetic barriers that separate them.

Computational studies on analogous fluorinated prolyl-pyrrolidine systems and related substituted prolines have established a theoretical framework for understanding the key factors governing their structure. These studies consistently highlight the importance of several interconnected conformational variables: the puckering of both pyrrolidine rings, the cis/trans isomerization of the prolyl amide bond, and the rotational preferences of the exocyclic substituents.

The pyrrolidine ring of proline is known to adopt two primary puckered conformations, termed Cγ-endo (down) and Cγ-exo (up), which describe the displacement of the Cγ carbon atom relative to the plane of the other four ring atoms. Similarly, the 3-(fluoromethyl)pyrrolidine (B3101990) ring also exhibits puckering. The presence and stereochemistry of the fluoromethyl group are anticipated to significantly influence the energetic preference for a particular pucker in this second ring. This is due to a combination of steric hindrance and stereoelectronic effects, such as the gauche effect, where the presence of an electronegative fluorine atom can stabilize a gauche arrangement of substituents.

A pivotal conformational feature of N-acylated proline derivatives is the equilibrium between the cis and trans isomers of the amide bond. While the trans conformation is generally favored in acyclic peptides, the energetic difference between the cis and trans isomers is significantly smaller in proline-containing structures. Computational models can quantify this energy difference and the rotational energy barrier between the two isomers. The substitution pattern on the second pyrrolidine ring is expected to modulate this equilibrium. For instance, steric interactions between the fluoromethyl group and the L-prolyl moiety in the cis conformation could destabilize this arrangement relative to the trans isomer.

Furthermore, the rotation around the C-C bond connecting the fluoromethyl group to the pyrrolidine ring introduces additional rotamers. The relative energies of these rotamers are governed by steric and electrostatic interactions between the fluorine and hydrogen atoms of the fluoromethyl group and the adjacent atoms of the pyrrolidine ring.

To fully characterize the conformational landscape of this compound, computational approaches such as Density Functional Theory (DFT) and ab initio methods are employed. These methods can be used to perform potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific dihedral angles. This allows for the identification of low-energy conformers (local minima) and the transition states that connect them.

A systematic computational analysis would typically involve the following steps:

Initial Structure Generation: A diverse set of starting conformations would be generated by systematically varying the key dihedral angles, including the ω angle of the amide bond (for cis and trans isomers), the ring puckering parameters of both pyrrolidine rings, and the rotation of the fluoromethyl group.

Geometry Optimization: Each of these initial structures would be subjected to geometry optimization to find the nearest local energy minimum.

Energy Calculation and Population Analysis: The relative energies of the optimized conformers would be calculated, often including corrections for zero-point vibrational energy and thermal effects to determine the Gibbs free energy. From these energies, the Boltzmann population of each conformer at a given temperature can be estimated, providing insight into the predominant shapes of the molecule.

Transition State Searching and Intrinsic Reaction Coordinate (IRC) Calculations: To understand the dynamics of interconversion between stable conformers, transition state structures would be located. IRC calculations can then be performed to confirm that these transition states connect the intended minima.

The results of such computational studies are often presented in the form of data tables summarizing the relative energies and key geometrical parameters of the stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Proline Pucker | Pyrrolidine Pucker | Amide Isomer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| 1 | Cγ-exo | C3-endo | trans | 0.00 | 45.2 |

| 2 | Cγ-endo | C3-endo | trans | 0.50 | 25.1 |

| 3 | Cγ-exo | C3-exo | trans | 1.20 | 8.3 |

| 4 | Cγ-endo | C3-exo | trans | 1.80 | 3.5 |

| 5 | Cγ-exo | C3-endo | cis | 2.50 | 1.2 |

| 6 | Cγ-endo | C3-endo | cis | 2.80 | 0.8 |

Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Most Stable Conformer

| Dihedral Angle | Atoms Defining the Angle | Value |

|---|---|---|

| ω (Amide) | Cα(Pro)-C'(Pro)-N(Pyr)-Cα(Pyr) | 178.5 |

| φ (Proline) | C'(Prev)-N(Pro)-Cα(Pro)-C'(Pro) | -65.2 |

| ψ (Proline) | N(Pro)-Cα(Pro)-C'(Pro)-N(Pyr) | 155.8 |

| χ1 (Pyrrolidine) | N(Pyr)-Cα(Pyr)-Cβ(Pyr)-Cγ(Pyr) | 30.1 |

It is through such detailed computational exploration that a comprehensive understanding of the conformational preferences and the stereochemical impact of the fluoromethyl group in this compound can be achieved. This knowledge is fundamental for rationalizing its interactions in biological systems and for the design of related molecules with specific conformational properties.

Enzyme Inhibition and Molecular Target Identification Pre Clinical Focus

Dipeptidyl Peptidase (DPP) Family Inhibition

The dipeptidyl peptidase family represents a group of serine proteases that cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptide chains. The inhibitory activity of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine against this family has been a subject of scientific inquiry.

Catalytic Mechanism of DPP-IV and Interaction with Pyrrolidide Inhibitors

The catalytic mechanism of DPP-IV involves a catalytic triad (B1167595) (Ser630, Asp708, and His740) in its active site. Pyrrolidide-based inhibitors, including fluorinated pyrrolidine (B122466) derivatives, are designed to interact with this active site. Molecular docking studies of prolyl-fluoropyrrolidine derivatives suggest that they form key interactions with residues such as Arg125, Tyr547, and Ser630 through hydrogen bonds. Furthermore, aryl moieties present in some derivatives can extend into a hydrophobic cavity and interact with residues like Arg358, highlighting the importance of the S2 pocket for inhibitory activity.

Competitive Inhibition Profile

While specific kinetic studies for this compound are not extensively detailed in the available literature, a closely related compound, 1-(L-Isoleucyl)-3(S)-fluoropyrrolidine, has been shown to act as a competitive inhibitor of DPP-IV. This suggests that compounds with a similar structural backbone likely compete with the natural substrates for binding to the active site of the enzyme.

Selectivity Assessment Against Related Prolyl Peptidases (e.g., DPP8, DPP9, Fibroblast Activation Protein (FAP), Prolyl Oligopeptidase (PREP))

Other Serine Hydrolase Targets

Beyond the DPP family, the interaction of this compound with other serine hydrolases is an important area of investigation to fully characterize its pharmacological profile.

Prolyl Carboxypeptidase (PRCP)

Information regarding the direct inhibitory activity of this compound on Prolyl Carboxypeptidase (PRCP) is not currently available in the reviewed scientific literature. PRCP is another serine protease involved in various physiological pathways, and assessing the interaction of DPP-IV inhibitors with this enzyme is part of a comprehensive selectivity assessment.

Prolyl Endopeptidase (PREP/POP)

No specific data is available for the inhibition of Prolyl Endopeptidase by this compound.

Potential Modulatory Effects on Receptor Systems

Dopamine Receptor Modulation by L-Prolyl Peptidomimetics

No specific data is available for the modulation of dopamine receptors by this compound.

Other Identified Enzyme Inhibitory Activities of Pyrrolidine Derivatives

Poly(ADP-ribose) Polymerase (PARP) Inhibition

No specific data is available for the inhibition of PARP by this compound.

Phenylalanine tRNA Synthetase (PheRS) Inhibition

No specific data is available for the inhibition of PheRS by this compound.

Mechanism-Based Inhibition Concepts for Fluorinated Compounds

No specific data is available regarding the mechanism-based inhibition by this compound.

Structure Activity Relationships Sar and Rational Design

SAR of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine and Related Dipeptidyl Inhibitors

The core structure of many DPP-IV inhibitors consists of a proline-mimicking group that binds to the S1 subsite of the enzyme's active site, linked to another moiety that occupies the S2 subsite. The introduction of fluorine into the pyrrolidine (B122466) ring has been a key strategy in developing potent inhibitors.

Studies on a series of fluorinated pyrrolidine amides have provided significant insights into the SAR of this class of compounds. The potency of these inhibitors is highly dependent on the pattern and stereochemistry of fluorine substitution on the pyrrolidine ring. For instance, in one study, an (S)-3-fluoropyrrolidine derivative showed improved DPP-IV potency compared to the non-fluorinated parent pyrrolidide and the (R)-3-fluoro analogue. lookchem.com The 3,3-difluoro analogue was found to be approximately equipotent to a related thiazolidide inhibitor, demonstrating that geminal fluorination is well-tolerated. lookchem.com Conversely, derivatives with (3S,4S)- and (3R,4R)-3,4-difluoropyrrolidine showed decreased activity, suggesting that vicinal difluorination in these conformations is detrimental to binding. lookchem.com

The nature of the substituent group occupying the S2 pocket is also crucial. A series of prolyl-fluoropyrrolidine derivatives featuring an aryl-substituted piperazine (B1678402) with an acetamide (B32628) linker were identified as highly potent DPP-IV inhibitors. nih.gov This indicates that extending into and occupying the hydrophobic S2 pocket is a critical determinant for high inhibitory activity. nih.gov

| Compound Modification | Relative DPP-IV Potency | Selectivity vs. QPP |

|---|---|---|

| Parent Pyrrolidide (non-fluorinated) | Base | Moderate |

| (R)-3-Fluoropyrrolidine Analogue | No improvement vs. parent | Slight increase |

| (S)-3-Fluoropyrrolidine Analogue | Improved | High (~100-fold) |

| 3,3-Difluoropyrrolidine Analogue | High (equipotent to thiazolidide) | Reduced |

| (3S,4S)-3,4-Difluoropyrrolidine Analogue | Decreased | N/A |

| (3R,4R)-3,4-Difluoropyrrolidine Analogue | Decreased | N/A |

Data synthesized from studies on fluoropyrrolidine amides. lookchem.com

Impact of Fluorine Position and Stereochemistry on Biological Activity and Potency

The introduction of fluorine into drug candidates is a common medicinal chemistry strategy used to modulate physicochemical properties and metabolic stability. nih.gov In the context of pyrrolidine-based inhibitors, the position and stereochemistry of the fluorine atom(s) have profound effects on biological activity, largely through stereoelectronic effects that influence the conformation of the pyrrolidine ring. bohrium.combeilstein-journals.org

The pyrrolidine ring of proline is flexible and can adopt two primary puckered conformations, known as Cγ-exo (DOWN) and Cγ-endo (UP). Fluorination at the 4-position can create a pucker bias due to the gauche effect. Specifically, (4R)-fluoroproline tends to stabilize the Cγ-exo pucker, while (4S)-fluoroproline stabilizes the Cγ-endo conformation. beilstein-journals.org This conformational locking can pre-organize the inhibitor into a bioactive conformation that fits more favorably into the enzyme's active site, thereby enhancing potency.

In the case of 3-fluoropyrrolidine (B48656) derivatives, the stereochemistry is critical. Studies have shown that analogues incorporating (S)-3-fluoropyrrolidine exhibit greater potency against DPP-IV than their (R)-3-fluoro counterparts. lookchem.com This suggests that the (S) configuration presents a more favorable orientation of the fluorine atom and the pyrrolidine ring for optimal interaction with the S1 pocket of the enzyme. While difluorination at the 3,3-position can lead to potent inhibitors, vicinal difluorination at the 3,4-positions has been shown to reduce activity, indicating that the conformational constraints imposed by this substitution pattern are not favorable for binding. lookchem.com

Contribution of the L-Prolyl Moiety to Target Affinity and Specificity

Dipeptidyl peptidase IV is a serine protease that preferentially cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine. nih.govoatext.com Consequently, the L-prolyl moiety, or a structurally similar proline mimetic, is a cornerstone of many DPP-IV inhibitors. nih.gov This part of the inhibitor is designed to occupy the S1 pocket of the enzyme's active site, which is specifically adapted to recognize the pyrrolidine ring. nih.govnih.gov

The secondary amine of the L-proline ring is a key interaction point. It typically forms a crucial salt bridge with two glutamate (B1630785) residues (Glu205 and Glu206) in the S1 pocket. nih.gov This strong ionic interaction anchors the inhibitor in the active site. The pyrrolidine ring itself makes favorable hydrophobic interactions with residues such as Tyr662, Tyr666, and Val711, which line the S1 pocket. nih.gov The specificity of DPP-IV for proline at the P1 position is a major reason why inhibitors based on the L-prolyl scaffold often exhibit high target affinity. Modifications to this moiety, such as the introduction of fluorine, are aimed at enhancing these interactions or improving physicochemical properties without disrupting the fundamental recognition by the S1 pocket. lookchem.comnih.gov

Ligand-Target Binding Interactions: Insights from Molecular Docking and X-ray Co-crystallography

Molecular modeling techniques, including molecular docking and X-ray co-crystallography, provide atomic-level insights into how inhibitors like this compound bind to their target enzymes. nih.govchemrxiv.org These methods have been instrumental in elucidating the binding modes of various DPP-IV inhibitors and guiding rational drug design. oatext.comnih.gov

Molecular docking studies of prolyl-fluoropyrrolidine derivatives within the DPP-IV active site (e.g., PDB ID: 2FJP) have revealed a consistent binding pattern. nih.gov

S1 Pocket: The fluoropyrrolidine moiety occupies the S1 pocket, which is the primary recognition site for the proline residue of natural substrates. nih.gov The pyrrolidine nitrogen forms the critical hydrogen bond/salt bridge interaction with the catalytic triad (B1167595) residues Glu205 and Glu206.

S2 Pocket: The rest of the inhibitor extends into the adjacent S2 pocket, a larger and more hydrophobic region. For highly potent derivatives, such as those with an aryl-substituted piperazine, this part of the molecule engages in significant interactions within the S2 pocket. nih.gov Key interactions can include hydrogen bonds with residues like Arg125 and Tyr547, and hydrophobic interactions with Phe357. nih.govnih.gov The aryl group can extend further into a cavity and interact with residues such as Arg358. nih.gov

These observed interactions confirm that occupancy of both the S1 and the highly hydrophobic S2 pockets is crucial for achieving high DPP-IV inhibitory activity. nih.gov X-ray crystallography of related inhibitors has validated these binding modes, showing the precise orientation of the inhibitor and the network of interactions that stabilize the enzyme-inhibitor complex. nih.gov

| Enzyme Subsite | Inhibitor Moiety | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| S1 Pocket | Fluoropyrrolidine Ring | Glu205, Glu206 | Hydrogen Bond / Salt Bridge |

| Tyr662, Tyr666, Val711 | Hydrophobic | ||

| S2 Pocket | Substituents on Prolyl Moiety (e.g., Aryl Piperazine) | Arg125, Ser630, Tyr547 | Hydrogen Bond |

| Phe357 | Hydrophobic | ||

| Arg358 | Cation-π / Hydrophobic |

Summary of typical binding interactions for prolyl-fluoropyrrolidine derivatives in the DPP-IV active site based on molecular docking studies. nih.govnih.gov

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to identify the key chemical features required for biological activity and to predict the potency of new compounds. clinicsearchonline.org For DPP-IV inhibitors, these studies have been applied to various series of pyrrolidine derivatives to understand the structural requirements for potent inhibition. researchgate.netnih.gov

A typical pharmacophore model for a DPP-IV inhibitor includes:

A positive ionizable feature corresponding to the protonated secondary amine of the pyrrolidine ring.

One or more hydrogen bond acceptors.

Multiple hydrophobic/aromatic features that map to the S1 and S2 pockets.

QSAR analyses on pyrrolidine analogues have established robust models that correlate structural descriptors with inhibitory activity. researchgate.net These studies have highlighted the importance of several parameters in determining the activity of DPP-IV inhibitors:

Electronic Parameters: The electronic effects of substituents on the pyrrolidine and other rings play an important role. researchgate.net

Shape and Flexibility: A shape flexibility index has been shown to be a significant descriptor, suggesting that a certain degree of conformational rigidity is beneficial for binding. researchgate.net

These models serve as valuable guidelines for designing new inhibitors with potentially improved potency by optimizing these key structural and physicochemical properties. researchgate.netnih.gov

Strategies for Enhancing Selectivity and Potency through Structural Modifications

The ultimate goal of SAR studies is to guide the design of inhibitors with enhanced potency and, crucially, high selectivity. Selectivity is particularly important for DPP-IV inhibitors to avoid inhibition of other closely related proteases like Dipeptidyl Peptidase 8 (DPP8), Dipeptidyl Peptidase 9 (DPP9), and Fibroblast Activation Protein (FAP), as off-target inhibition can lead to unwanted side effects. researchgate.net

Several strategies, derived from the structural insights discussed, can be employed to enhance these properties:

Optimizing Fluorine Substitution: As shown by SAR, the specific position and stereochemistry of fluorine on the pyrrolidine ring can fine-tune potency and selectivity. lookchem.com For instance, using an (S)-3-fluoropyrrolidine moiety can improve potency while maintaining high selectivity over related peptidases like Quiescent Cell Proline Dipeptidase (QPP). lookchem.com

Exploiting S1' and S2' Subsites: While the primary interactions occur in the S1 and S2 pockets, some inhibitor classes achieve high potency and unique selectivity profiles by extending into the S1' and S2' subsites of the enzyme. bohrium.com Designing modifications that form specific interactions with residues in these less-conserved regions can be a powerful strategy for improving selectivity.

Modulating Electrostatics: Rational modification of the inhibitor's electrostatic potential can enhance binding affinity and selectivity. By identifying regions in the target's active site that differ from off-targets, one can introduce substituents that create more favorable electrostatic interactions with the intended target and/or unfavorable interactions with off-targets. nih.gov

Structure-Guided Design: Utilizing X-ray crystal structures and molecular docking, new functional groups can be rationally added to the inhibitor scaffold to form specific, potency-enhancing interactions with the target enzyme. This could involve adding groups that form new hydrogen bonds or better fill a hydrophobic pocket. nih.govoatext.com Probing for improved selectivity can be achieved by evaluating various P1-residues, including different substituted pyrrolidines, to identify fragments that favor binding to DPP-IV over DPP8/9. rsc.orgresearchgate.net

Pre Clinical Biological Evaluation and Efficacy Studies

In Vivo Studies in Animal Models

No in vivo studies using animal models to assess the pharmacological effects of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine in any disease state have been published. Research on related prolyl-fluoropyrrolidine derivatives has shown pharmacological effects in models of diabetes, but these findings are specific to the tested derivatives and cannot be extrapolated to this compound. nih.gov

There is no published data on the modulation of any biological pathways or biomarkers in animal systems following the administration of this compound.

Preclinical Imaging for Target Engagement and Biodistribution of Fibroblast Activation Protein Inhibitors using Positron Emission Tomography (PET)

While direct preclinical Positron Emission Tomography (PET) imaging data for the specific compound this compound is not extensively available in published literature, a significant body of research exists for structurally analogous compounds. These molecules, which also target Fibroblast Activation Protein (FAP), share a common chemical scaffold, typically a pyrrolidine (B122466) ring linked to a targeting moiety. This section will, therefore, focus on the preclinical PET imaging evaluation of these closely related FAP inhibitors (FAPIs), providing valuable insights into the anticipated in vivo behavior of novel tracers like this compound. The findings from these studies on target engagement and biodistribution are instrumental in predicting the potential clinical utility of this class of compounds.

The primary goal of preclinical PET imaging is to non-invasively assess the uptake, distribution, and clearance of a radiolabeled compound, thereby providing evidence of its engagement with the intended biological target. In the context of FAPIs, these studies are crucial for confirming that the tracer binds specifically to FAP, which is overexpressed in the stroma of many cancers and in tissues undergoing remodeling.

Preclinical studies have successfully utilized various animal models, including mice bearing xenograft tumors with high FAP expression, to evaluate the performance of novel FAPI PET tracers. These investigations have demonstrated that radiolabeled FAPIs can effectively visualize FAP-positive tumors with high contrast. For instance, a novel 18F-labeled FAP tracer, [¹⁸F]AlF-P-FAPI, showed specific uptake in tumor models, which was significantly higher than that of other established FAPI tracers like [¹⁸F]FAPI-42 and [⁶⁸Ga]Ga-FAPI-04. nih.gov

Target Engagement and Specificity

A critical aspect of preclinical evaluation is to confirm the specific binding of the PET tracer to its target. This is typically achieved through blocking studies, where an excess of a non-radiolabeled ("cold") inhibitor is co-administered with the radiotracer. A significant reduction in the PET signal in the target tissue in the presence of the cold inhibitor indicates specific binding.

In studies with a novel 18F-labeled quinoline analogue, selective accumulation was observed in FAP-positive tumor cell lines. nih.gov This uptake was effectively blocked by pre-treatment with a non-radiolabeled standard, confirming the specific binding of the tracer to FAP. nih.gov Similarly, for [¹⁸F]AlF-H3RESCA-FAPI, another novel radiotracer, PET imaging in tumor-bearing mice revealed specific tumor uptake that was significantly reduced by the co-injection of unlabeled DOTA-FAPI-04.

Biodistribution Studies

Biodistribution studies provide quantitative data on the uptake of the radiotracer in various organs and tissues at different time points post-injection. This information is vital for understanding the pharmacokinetic profile of the tracer, including its clearance mechanism and potential for off-target accumulation. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical biodistribution studies of various FAPI tracers have shown rapid tumor uptake and clearance from most non-target organs. For example, a study with an 18F-labeled quinoline analogue indicated that the tracer was primarily excreted through both hepatic and urinary pathways. nih.gov In another study, [¹⁸F]AlF-P-FAPI demonstrated higher tumor uptake and retention compared to other FAPI tracers, with excretion primarily through the liver. nih.gov The biodistribution of [¹⁸F]AlF-FAPI-74 also confirmed good tumor uptake with clearance from non-target organs, leading to excellent tumor-to-background ratios.

Below are interactive data tables summarizing the biodistribution data from preclinical studies of representative 18F-labeled FAPI tracers.

Table 1: Biodistribution of a Novel ¹⁸F-labeled Quinoline Analogue ([¹⁸F]3) in A549-FAP Tumor-Bearing Mice (%ID/g) nih.gov

| Organ | 15 min | 30 min | 60 min | 90 min |

| Blood | 1.54 ± 0.21 | 1.12 ± 0.15 | 0.87 ± 0.11 | 0.65 ± 0.09 |

| Heart | 1.23 ± 0.18 | 0.98 ± 0.13 | 0.76 ± 0.10 | 0.58 ± 0.08 |

| Liver | 5.12 ± 0.67 | 4.87 ± 0.59 | 4.11 ± 0.51 | 3.54 ± 0.43 |

| Spleen | 0.89 ± 0.12 | 0.76 ± 0.10 | 0.61 ± 0.08 | 0.49 ± 0.06 |

| Kidney | 2.87 ± 0.35 | 2.54 ± 0.31 | 2.11 ± 0.26 | 1.87 ± 0.22 |

| Muscle | 0.45 ± 0.06 | 0.38 ± 0.05 | 0.31 ± 0.04 | 0.25 ± 0.03 |

| Tumor | 1.87 ± 0.24 | 2.11 ± 0.27 | 2.34 ± 0.30 | 2.11 ± 0.26 |

Data are presented as mean ± standard deviation.

Table 2: Biodistribution of [¹⁸F]AlF-P-FAPI in A549-FAP Tumor-Bearing Mice (%ID/g) nih.gov

| Organ | 30 min | 60 min | 120 min |

| Blood | 1.25 ± 0.18 | 0.98 ± 0.14 | 0.65 ± 0.09 |

| Heart | 1.02 ± 0.15 | 0.81 ± 0.12 | 0.54 ± 0.08 |

| Liver | 3.54 ± 0.48 | 2.87 ± 0.39 | 1.98 ± 0.27 |

| Spleen | 0.76 ± 0.11 | 0.62 ± 0.09 | 0.45 ± 0.06 |

| Kidney | 2.11 ± 0.29 | 1.87 ± 0.25 | 1.43 ± 0.19 |

| Muscle | 0.38 ± 0.05 | 0.31 ± 0.04 | 0.22 ± 0.03 |

| Tumor | 6.54 ± 0.89 | 7.01 ± 1.02 | 6.23 ± 0.85 |

Data are presented as mean ± standard deviation.

These preclinical imaging and biodistribution studies of structurally related FAP inhibitors provide a strong foundation for the development of new tracers like this compound. The consistent findings of high tumor uptake, good tumor-to-background ratios, and specific target engagement suggest that a fluoromethyl-substituted analogue would likely exhibit a favorable profile for PET imaging of FAP-expressing tissues. Further preclinical evaluation of the specific compound is warranted to confirm these expectations and to fully characterize its in vivo performance.

Future Research Directions and Translational Perspectives

Exploration of Novel Fluorinated Pyrrolidine-Based Scaffolds for Drug Discovery

The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space. researchgate.netnih.govnih.gov The non-planar nature of this saturated ring system provides access to diverse chemical geometries, a feature enhanced by the stereogenicity of its carbon atoms. researchgate.netnih.govnih.gov The introduction of fluorine, a common strategy in modern drug design, can profoundly influence a molecule's physicochemical properties, including basicity, lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov

Future research should focus on the systematic exploration of novel scaffolds derived from 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine. This involves synthesizing and evaluating a library of analogues with variations in the position and number of fluorine substituents on the pyrrolidine ring. Such studies will help elucidate structure-activity relationships (SAR) and structure-property relationships, guiding the design of next-generation therapeutic agents with optimized efficacy and pharmacokinetic profiles. nih.govresearchgate.net The goal is to create a diverse collection of fluorinated pyrrolidine building blocks for the development of drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govfrontiersin.org

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Often increased | The strong carbon-fluorine bond can block sites of oxidative metabolism. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable intermolecular interactions with protein targets. |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can affect membrane permeability and cell uptake. |

| pKa (Basicity) | Generally decreased | The electron-withdrawing nature of fluorine reduces the basicity of nearby nitrogen atoms. |

Integration with Targeted Protein Degradation (PROTAC) Modalities

Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy that eliminates disease-causing proteins rather than merely inhibiting them. nih.govnjbio.com Proteolysis-targeting chimeras (PROTACs) are a key technology in TPD, consisting of heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov

The pyrrolidine scaffold is a valuable component in the design of PROTACs. Research has shown that pyrrolidine groups can be effectively incorporated into the linker region of a PROTAC, influencing the molecule's conformation and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase. acs.org The structural features of this compound make it an attractive candidate for integration into PROTAC design. Its defined stereochemistry and the presence of the fluoromethyl group could be exploited to optimize linker rigidity, length, and vector, thereby enhancing degradation efficiency and selectivity. Future work should involve designing and synthesizing PROTACs where this fluorinated pyrrolidine derivative is used as a core component of the linker or as part of the E3 ligase or target-binding ligand.

| Component | Function | Potential Role for Pyrrolidine Scaffolds |

|---|---|---|

| Warhead | Binds to the target protein of interest (POI). | Can be built upon a pyrrolidine core to target specific proteins. |

| Linker | Connects the warhead to the E3 ligase ligand. | Pyrrolidine groups can be incorporated to control spacing, conformation, and solubility. acs.org |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., VHL, CRBN). | Many known E3 ligase ligands are based on heterocyclic scaffolds. |

Application of Advanced Computational and Artificial Intelligence Methods in Design and Prediction

Modern drug discovery heavily relies on computational and artificial intelligence (AI) techniques to accelerate the identification and optimization of new drug candidates. researchgate.net Methods such as molecular docking, virtual screening, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are instrumental in predicting how a molecule will interact with its biological target. nih.govmdpi.com

For fluorinated pyrrolidine derivatives, these computational tools can be used to:

Design Novel Scaffolds: AI and machine learning algorithms can generate novel molecular structures with desired properties, exploring a vast chemical space to propose new fluorinated pyrrolidine derivatives with high predicted activity and drug-likeness. nih.govcrimsonpublishers.com

Predict Binding Affinity: Molecular docking can simulate the binding of these compounds to various protein targets, helping to prioritize the synthesis of the most promising candidates. nih.gov

Optimize Pharmacokinetic Properties: Computational models can predict properties like absorption, distribution, metabolism, and excretion (ADME), guiding chemical modifications to improve the compound's performance in a biological system. researchgate.net

By integrating these advanced computational methods, the design-make-test-analyze cycle for developing drugs based on this compound can be significantly streamlined, reducing both time and cost.

Identification and Validation of Unexplored Biological Targets for Pyrrolidine Derivatives

The pyrrolidine scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. frontiersin.orgnih.govrdd.edu.iq This broad activity profile suggests that pyrrolidine derivatives can interact with a diverse range of biological targets. While some targets are well-established, such as dipeptidyl peptidase IV (DPP-IV) and cyclooxygenases (COX), many others likely remain unexplored. ebi.ac.uknih.gov

Future research should aim to identify and validate novel biological targets for fluorinated pyrrolidine derivatives. This can be achieved through high-throughput screening of these compounds against large panels of proteins and cell lines. The unique properties conferred by the fluoromethyl group on the 1-(L-Prolyl)pyrrolidine core may lead to novel selectivity profiles, allowing these compounds to engage targets that are not effectively modulated by existing pyrrolidine-based molecules. Identifying such unexplored targets could open up entirely new therapeutic opportunities for diseases with unmet medical needs.

Development as Chemical Probes for Elucidating Biological Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cells and organisms. acs.org The development of probes based on this compound could provide powerful tools for chemical biology.

By modifying the core structure with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, researchers can create probes to:

Identify Protein Targets: Affinity-based probes can be used to pull down and identify the specific proteins that a compound binds to within a cell.

Visualize Cellular Localization: Fluorescently labeled probes allow for the visualization of where the compound accumulates within cells, providing insights into its mechanism of action. nih.gov

Study Target Engagement: Probes can be used in assays to quantify how effectively a compound binds to its target in a complex biological environment.

The creation of such chemical probes would be invaluable for elucidating the precise molecular mechanisms underlying the biological effects of this compound and its analogues, thereby validating their targets and advancing their development as potential therapeutics. nih.govresearchgate.net

Q & A

Basic: What are the standard synthetic routes for 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling L-proline derivatives with fluoromethylpyrrolidine precursors. For example, alkylation or amide bond formation using NaH/THF for deprotonation (0°C to room temperature) and coupling reagents like Pd(PPh₃)₄ for cross-coupling reactions (as seen in pyrrolidine syntheses) . Optimization focuses on regioselectivity and yield by adjusting solvent polarity, temperature, and catalyst loading. Safety protocols for handling fluorinated intermediates (e.g., using inert atmospheres and fume hoods) are critical .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and fluoromethyl group placement (¹⁹F NMR for fluorine environments) .

- HPLC-MS : For purity assessment and detecting trace byproducts, using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : If crystalline derivatives are obtainable, to resolve absolute configuration .

Basic: What safety precautions are essential when handling fluorinated pyrrolidine derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (Xi hazard symbol) .

- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates .

- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and disposal via halogenated waste streams .

Advanced: How can structure-activity relationship (SAR) studies be designed for fluorinated pyrrolidine derivatives?

Methodological Answer:

- Variable Substituents : Synthesize analogs with modifications at the fluoromethyl or prolyl positions (e.g., replacing fluorine with other halogens or adjusting pyrrolidine ring size) .

- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies, using dose-response curves to quantify potency (IC₅₀/EC₅₀) .

- Computational Modeling : Pair experimental data with docking simulations to predict binding affinities (e.g., using PubChem-derived SMILES/InChI for 3D structure generation) .

Advanced: How can researchers resolve contradictions in pharmacological data for this compound?

Methodological Answer:

- Embedded Experimental Design : Combine quantitative data (e.g., IC₅₀ values) with qualitative observations (e.g., cell viability post-treatment) to identify confounding variables .

- Control Experiments : Include positive/negative controls in assays to rule out nonspecific effects (e.g., solvent toxicity in fluorinated compounds) .

- Meta-Analysis : Compare results across studies using standardized protocols (e.g., OECD guidelines for reproducibility) .

Advanced: What strategies improve the regioselectivity of fluoromethyl group introduction in pyrrolidine systems?

Methodological Answer:

- Directed Metalation : Use lithiation at low temperatures (-78°C) with directing groups (e.g., amides) to position fluoromethyl groups .

- Protecting Groups : Temporarily block reactive sites (e.g., prolyl amines with Boc groups) to direct fluorination .

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency, monitoring regioselectivity via LC-MS .

Advanced: How can computational models be integrated with experimental data to predict metabolic pathways?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger Suite to simulate cytochrome P450 interactions, leveraging SMILES/InChI identifiers from PubChem .

- Metabolite Prediction : Combine molecular docking with high-resolution mass spectrometry (HR-MS) to identify phase I/II metabolites .

- Validation : Compare predicted metabolites with in vitro microsomal assays (e.g., human liver microsomes) .

Advanced: What in vitro/in vivo models are suitable for evaluating neuropharmacological effects?

Methodological Answer:

- In Vitro : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays, measuring cAMP/PKA pathways .

- In Vivo : Rodent models (e.g., Morris water maze for cognitive effects) with pharmacokinetic profiling (plasma/brain concentration ratios) .

- Data Interpretation : Use ANOVA for dose-dependent effects and mixed-effects models for longitudinal behavioral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.